4-(4-Chloro-phenylsulfanyl)-2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2OS/c17-10-6-8-12(9-7-10)24-13-14(16(18,19)20)21-22(15(13)23)11-4-2-1-3-5-11/h1-9,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNAQEUKOZMOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-phenylsulfanyl)-2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the phenyl group: This step involves the use of phenylhydrazine or a similar reagent to introduce the phenyl group onto the pyrazole ring.
Substitution with the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the chlorophenylsulfanyl group: This step involves the reaction of the pyrazole intermediate with 4-chlorophenylsulfanyl chloride or a similar reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-phenylsulfanyl)-2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-phenylsulfanyl)-2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating enzyme activity, which can affect various biochemical pathways.
Interacting with receptors: Modulating receptor activity, leading to changes in cellular signaling and function.
Affecting gene expression: Influencing the expression of specific genes involved in disease processes or cellular functions.
Comparison with Similar Compounds
Research Findings and Therapeutic Potential
- Antimicrobial Activity : Compound 4 (4-(4-chlorophenyl)-thiazole derivative) demonstrates antimicrobial properties, suggesting that the target pyrazole derivative may share similar bioactivity due to structural similarities .
- Crystallographic Tools : The use of SHELX software () and ORTEP-3 () for structural refinement confirms the reliability of conformational analyses for these compounds.
Data Tables
Table 1: Substituent Effects on Key Properties
Table 2: Crystallographic Parameters
| Compound | Space Group | Halogen Substituent | Packing Adjustment |
|---|---|---|---|
| Compound 4 (Cl) | $ P\overline{1} $ | Chlorine | Moderate |
| Compound 5 (F/Br) | $ P\overline{1} $ | Fluorine/Bromine | Minor/Major |
Biological Activity
The compound 4-(4-Chloro-phenylsulfanyl)-2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 414.90 g/mol. The structure features a pyrazole ring substituted with a trifluoromethyl group and a chlorophenylsulfanyl moiety, which contributes to its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, a study showed that certain pyrazole analogs displayed potent inhibitory activity against various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values as low as 0.08 µM . The mechanism involves the inhibition of specific kinases and growth factor receptors.
Anti-inflammatory Activity
This compound has demonstrated promising anti-inflammatory effects. In vitro studies have shown that it can stabilize human red blood cell membranes, indicating its potential to reduce inflammation by inhibiting the release of pro-inflammatory mediators . The compound's structure allows it to interact with cyclooxygenase enzymes, which play a crucial role in inflammatory processes.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various bacterial strains. For example, one study reported that related pyrazolone compounds had minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that similar activity could be expected from this compound.
The biological activities of this compound are primarily attributed to its ability to inhibit key enzymes involved in disease processes:
- Kinase Inhibition : The presence of the trifluoromethyl group enhances the binding affinity to ATP-binding sites on kinases, leading to reduced tumor cell proliferation.
- Enzyme Interaction : The chlorophenylsulfanyl group may facilitate interactions with cyclooxygenase enzymes, reducing inflammatory responses by inhibiting prostaglandin synthesis.
- Membrane Stabilization : The compound's ability to stabilize cell membranes helps prevent the release of inflammatory mediators during cellular stress.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-(4-Chloro-phenylsulfanyl)-2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol?
- Methodology : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones. For example:
Pyrazole Core Formation : React phenylhydrazine with a trifluoromethyl-substituted diketone to form the pyrazole ring.
Sulfanyl Group Introduction : Use nucleophilic aromatic substitution (SNAr) with 4-chlorothiophenol under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard for isolating the final product.
- Validation : Confirm regioselectivity via (e.g., pyrazole proton at δ 6.8–7.2 ppm) and (CF₃ group at δ -60 to -65 ppm) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.
- Crystallization : Grow crystals via slow evaporation in ethanol or dichloromethane.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
- Refinement : Employ SHELXL for structure solution and refinement, ensuring a data-to-parameter ratio > 10:1 to avoid overfitting .
- Key Metrics :
| Parameter | Value (Example) |
|---|---|
| R factor | ≤ 0.08 |
| wR factor | ≤ 0.20 |
| C–C bond precision | ±0.013 Å |
Advanced Research Questions
Q. How can conformational flexibility of the sulfanyl-phenyl group impact crystallographic data interpretation?
- Methodology : Analyze torsion angles (e.g., C4–S1–C6–C7) using ORTEP-3 to visualize thermal ellipsoids and assess rotational freedom .
- Case Study : In related pyrazole-thioether derivatives, torsion angles near 90° indicate orthogonal alignment of the sulfanyl-phenyl group relative to the pyrazole plane, stabilizing π-stacking interactions .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for substituent positioning?
- Methodology :
NMR vs. XRD : Compare correlations (proximity of aromatic protons) with XRD-derived atomic coordinates.
DFT Calculations : Optimize geometry using Gaussian (B3LYP/6-31G*) and compare bond lengths/angles with experimental XRD data .
- Example : Discrepancies in trifluoromethyl orientation may arise from dynamic disorder in XRD; refine using PART instructions in SHELXL .
Q. How does the trifluoromethyl group influence intermolecular interactions in the solid state?
- Methodology : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify F⋯H and F⋯π contacts.
- Findings : The CF₃ group enhances packing efficiency via C–F⋯H–C (2.3–2.5 Å) and F⋯π (3.0–3.2 Å) interactions, as seen in analogs like 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole .
Q. What are the challenges in assessing bioactivity due to the compound’s hydrolytic stability?
- Methodology :
Stability Assay : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC-MS.
Metabolite Identification : Hydrolysis of the sulfanyl group may yield 4-chlorothiophenol; confirm with LC-QTOF .
- Mitigation : Stabilize via co-crystallization with cyclodextrins or formulation in lipid nanoparticles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
